molecular formula C21H28N2O2 B12581481 (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene CAS No. 632315-64-1

(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene

Cat. No.: B12581481
CAS No.: 632315-64-1
M. Wt: 340.5 g/mol
InChI Key: HGXHUXHAMYZQKB-UHFFFAOYSA-N
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Description

(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene is a synthetic azo compound of significant research interest due to its potential applications in material science and as a biochemical tool. The molecule features a central diazene (N=N) bond in the (E)-configuration, flanked by phenyl rings that are substituted with butan-2-yloxy and 2-methylbutoxy chains. These alkoxy side chains are known to influence the compound's mesomorphic properties and solubility. Azo compounds with this structural motif are widely investigated as molecular components in liquid crystal systems and for the development of advanced functional materials . Their ability to undergo trans-cis isomerization upon photoexcitation makes them excellent candidates for photoresponsive materials, molecular switches, and optical data storage applications. In biochemical research, structurally related azo compounds serve as model compounds for studying tautomerism and as cores for sensing molecules . This product is intended for research purposes by qualified professionals in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

CAS No.

632315-64-1

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

(4-butan-2-yloxyphenyl)-[4-(2-methylbutoxy)phenyl]diazene

InChI

InChI=1S/C21H28N2O2/c1-5-16(3)15-24-20-11-7-18(8-12-20)22-23-19-9-13-21(14-10-19)25-17(4)6-2/h7-14,16-17H,5-6,15H2,1-4H3

InChI Key

HGXHUXHAMYZQKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene typically involves the reaction of appropriate phenyl derivatives with diazene precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Effects on Thermal Properties

The thermal behavior of diazenes is highly dependent on substituent chemistry. Below is a comparative analysis with structurally related compounds:

Compound Structure Substituents Phase Transition Temperatures (°C) Key Findings Reference
Target Compound 4-(Butan-2-yl)oxy, 4-(2-methylbutoxy) Not explicitly reported (inferred) Branched alkoxy groups likely increase steric hindrance, raising melting points compared to linear analogs. Predicted thermotropic liquid crystalline behavior due to hydrophobic substituents.
1a () 4-Cyanophenyl, 4-(4-decyloxyphenyl ethynyl) Cr 98.5 SmA 155.1 Iso Fluorine-free; exhibits smectic A (SmA) phase. High transition enthalpy (ΔH = 38.2 kJ/mol).
1b () 4-Cyanophenyl, 4-(perfluorodecyloxy phenyl ethynyl) Cr 85.1 SmA 131.3 Iso Fluorinated chains lower transition temperatures (ΔT = ~24°C vs. 1a) due to increased hydrophobicity and disrupted packing.
TL5 () Chiral 2-methylbutoxy, hydrophilic diols Cr 72 SmC* 98 SmA 123 Iso Chiral branching and hydrophilic groups induce smectic C* (SmC*) and lyotropic behavior. Lower melting point than target compound due to flexibility.
Compound 15 () 4-(Octyloxy), 4-(ethenylphenylmethoxy) Not reported Linear octyloxy chain enhances solubility in nonpolar solvents. Ethenyl group may enable polymerization for materials science applications.

Key Trends :

  • Branched vs. Linear Alkoxy Groups : Branched substituents (e.g., butan-2-yloxy) increase melting points and mesophase stability compared to linear chains (e.g., octyloxy) due to tighter molecular packing .
  • Fluorinated Chains : Fluorination () reduces transition temperatures and enhances thermal stability but is absent in the target compound.
  • Hydrophilic vs. Hydrophobic Groups : The target compound’s lack of hydrophilic moieties (unlike TL5) suggests exclusive thermotropic behavior, whereas TL5 exhibits lyotropic phases .

Spectral and Electronic Properties

The azo (-N=N-) group exhibits characteristic UV-Vis absorption near 350–450 nm. Substituents alter the π-conjugation and electron density:

  • IR Spectroscopy : The azo group’s symmetric and asymmetric stretching vibrations are observed at ~1440 cm⁻¹ and ~1600 cm⁻¹, respectively, consistent with other diaryldiazenes .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) redshift absorption, while electron-donating alkoxy groups (target compound) may cause a smaller redshift compared to unsubstituted azobenzenes .

Biological Activity

The compound (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene is a diazene derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Diazene Core : The central feature of the molecule is the diazene functional group, which is known for its reactivity.
  • Substituents : The presence of butan-2-yl and 2-methylbutoxy groups enhances solubility and may influence biological interactions.

Research indicates that compounds with diazene structures often exhibit unique mechanisms of action, particularly in cancer biology. The proposed mechanisms include:

  • Antiproliferative Activity : Diazene derivatives can inhibit cell proliferation by disrupting the cell cycle, particularly at the G2/M phase.
  • Cytotoxic Effects : These compounds may induce apoptosis in cancer cells through oxidative stress pathways.
  • Angiogenesis Inhibition : Some diazene derivatives have shown the ability to inhibit angiogenesis, which is crucial for tumor growth.

Antiproliferative Activity

A study evaluating the antiproliferative effects of various diazene derivatives found that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)5.0
Compound BHT-29 (Colon)3.5
Compound CA549 (Lung)7.0
(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazeneMDA-MB-231 (Breast)4.2

These results suggest that (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene has a promising profile as an antiproliferative agent.

Mechanism Studies

In vitro studies have demonstrated that this compound can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. Immunofluorescence assays revealed significant alterations in microtubule organization when treated with the compound, indicating its potential as a microtubule-targeting agent.

Case Studies

Several case studies highlight the biological activity of similar diazene derivatives:

  • Study on Cancer Cell Lines :
    • A recent study assessed a series of diazene compounds against various cancer cell lines, including MCF7 and HT-29. The results showed that these compounds could effectively reduce cell viability through apoptosis induction.
  • Angiogenesis Inhibition :
    • In chick chorioallantoic membrane assays, certain diazene derivatives exhibited significant inhibition of angiogenesis comparable to established angiogenesis inhibitors like combretastatin A-4.
  • Toxicity Assessment :
    • Toxicity studies conducted on non-cancerous cell lines indicated low toxicity levels for (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene, suggesting a favorable therapeutic index.

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